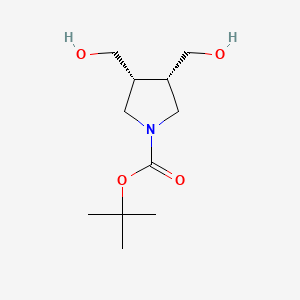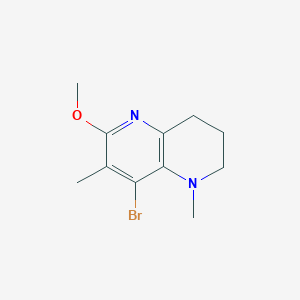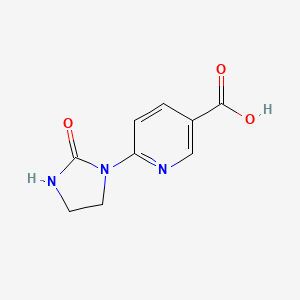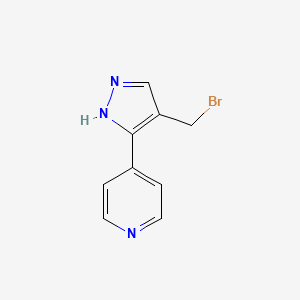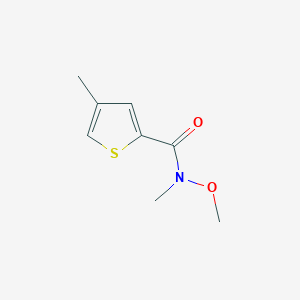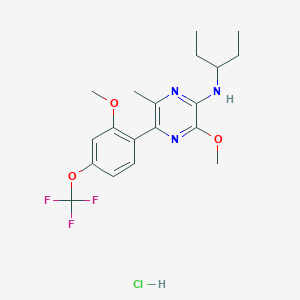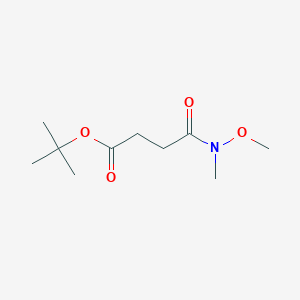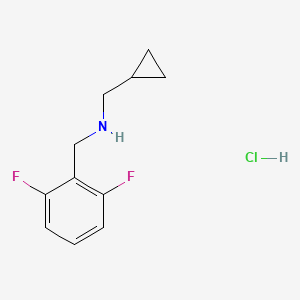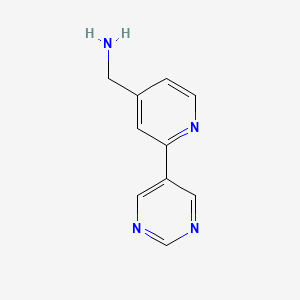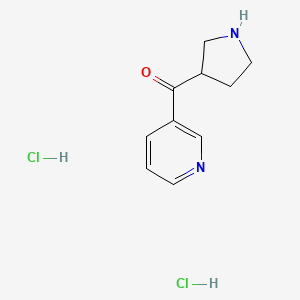
(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
Vue d'ensemble
Description
(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, abbreviated as CPPY, is an organic compound belonging to the class of pyrazolamines. It is a white crystalline solid and has a melting point of 104°C. CPPY has been studied extensively in recent years due to its potential applications in various fields, such as medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Ambient-Temperature Synthesis
- A study reported the ambient-temperature synthesis of novel compounds related to "(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine", highlighting its potential in efficient chemical synthesis at room temperature (Becerra, Cobo & Castillo, 2021).
Anticonvulsant Agents
- Schiff bases of 3-aminomethyl pyridine, which are structurally related to the compound , were synthesized and exhibited potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Antimicrobial and Antimycobacterial Activity
- Compounds with a structural resemblance to "(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine" demonstrated significant antimycobacterial activity, indicating their potential in antimicrobial research (R.V.Sidhaye et al., 2011).
Polymerization Catalysis
- A study explored the use of related compounds in the catalysis of methyl methacrylate polymerization, showing the compound's potential in materials science and industrial applications (Sung-Hoon Kim et al., 2014).
Anticancer and Antimicrobial Agents
- Novel compounds structurally similar to "(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine" were synthesized and evaluated for their anticancer and antimicrobial activities, suggesting a role in pharmaceutical research (Katariya et al., 2021).
Coordination Chemistry and Sensing Applications
- Compounds with pyrazolylpyridine units, like the one , have been used as ligands in coordination chemistry, particularly for luminescent lanthanide compounds, indicating their use in biological sensing and materials science (Halcrow, 2005).
Catalytic Applications in Organic Chemistry
- Derivatives similar to the compound were used in catalytic applications, displaying good activity and selectivity in organic synthesis (Roffe et al., 2016).
Photoinduced Tautomerization Studies
- Research on 2-(1H-pyrazol-5-yl)pyridines, related to the compound, showed three types of photoreactions, offering insights into photochemistry and molecular interactions (Vetokhina et al., 2012).
Antibacterial and Antioxidant Activities
- Pyrazole derivatives, related to the compound , exhibited antibacterial and antioxidant activities, suggesting their potential in medicinal chemistry (Lynda, 2021).
Drug Metabolism Studies
- The compound and its derivatives were explored for their role in the metabolism of drugs, particularly in assessing drug-drug interactions (Khojasteh et al., 2011).
Propriétés
IUPAC Name |
(2-cyclopentyl-5-pyridin-2-ylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-10-12-9-14(13-7-3-4-8-16-13)17-18(12)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHMIXJJFHCXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CC=CC=N3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




